2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide
Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide is an organic compound that belongs to the class of sulfanyl compounds These compounds are characterized by the presence of a sulfanyl group (-S-) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide typically involves the reaction of 4-chlorothiophenol with an appropriate amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic chlorides can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]ethanol
- 2-[(4-chlorophenyl)sulfanyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]benzoic acid
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide is unique due to its specific chemical structure, which includes two sulfanyl groups attached to aromatic rings. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(4-chlorophenyl)sulfanylethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS2/c1-12(23-16-8-4-14(19)5-9-16)17(21)20-10-11-22-15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCIWGGRSLLYMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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